

A Comparative Guide to USP28 Inhibitors: Usp28-IN-3 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-specific protease 28 (USP28) has emerged as a compelling target in oncology. Its role in stabilizing key oncoproteins, most notably the transcription factor c-Myc, has positioned it as a critical node in cancer cell proliferation and survival.[1][2] Consequently, the development of potent and selective USP28 inhibitors is an area of intense research. This guide provides an objective comparison of **Usp28-IN-3** against other notable USP28 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery efforts.

Introduction to USP28 and its Role in Cancer

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] One of its most well-characterized substrates is the oncoprotein c-Myc, a master regulator of cell growth and proliferation that is deregulated in a vast number of human cancers.[2][3] By deubiquitinating and stabilizing c-Myc, USP28 promotes tumorigenesis.[1][2] This fundamental role has spurred the development of small molecule inhibitors aimed at disrupting this oncogenic axis.

Overview of Compared USP28 Inhibitors

This guide focuses on a comparative analysis of the following USP28 inhibitors:

Usp28-IN-3: A potent inhibitor of USP28.



- AZ1: One of the first identified dual inhibitors of USP28 and its close homolog, USP25.[4]
- FT206: A selective inhibitor with preferential activity against USP28 over USP25.[3]
- Vismodegib: An FDA-approved drug for basal cell carcinoma that was later identified as a USP28 inhibitor.[5]

Comparative Performance Data

The following tables summarize the in vitro potency of the selected inhibitors against USP28 and its closest homolog, USP25. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Inhibitor	USP28 IC50 (μM)	USP25 IC50 (μM)	Reference
Usp28-IN-3	0.1	Not Reported	[6]
AZ1	0.6	0.7	[4]
FT206	~0.05 (nM range)	Higher than USP28	[3]
Vismodegib	4.41	1.42	[5][7]

Table 1: Inhibitory Activity against USP28 and USP25.



Inhibitor	Selectivity Profile	Reference
Usp28-IN-3	High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.	
AZ1	High degree of selectivity over other deubiquitinases (e.g., USP4, USP7).	[4]
FT206	Remarkable selectivity for USP28/25 when profiled against 28 other DUBs.	[8]
Vismodegib	Exhibits inhibition selectivity toward USP28 and USP25 over other tested USPs.	[6][7]

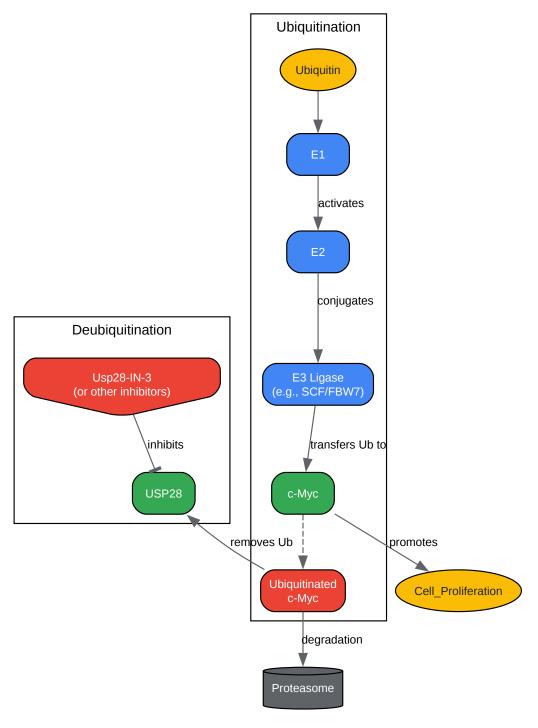
Table 2: Selectivity Profile of USP28 Inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

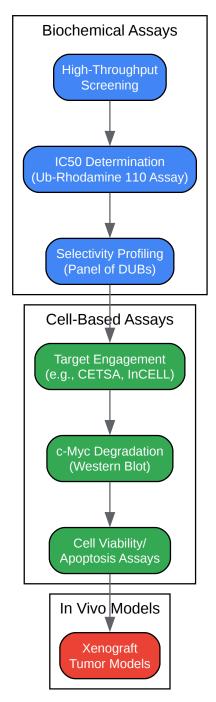


USP28-mediated c-Myc Stabilization Pathway





Experimental Workflow for Comparing USP28 Inhibitors



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